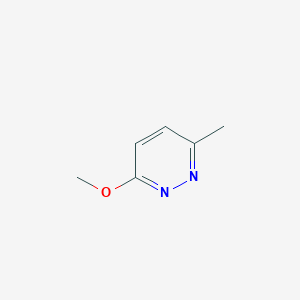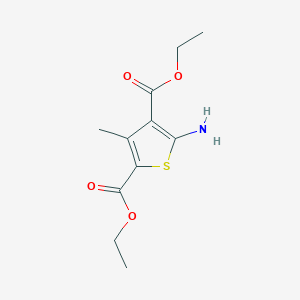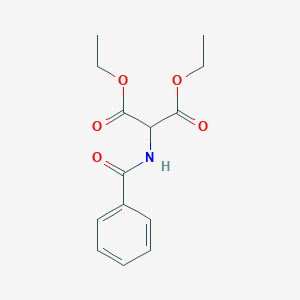
3-Methoxy-6-methylpyridazine
Descripción general
Descripción
3-Methoxy-6-methylpyridazine is a chemical compound with the CAS Number: 17644-83-6 . It has a molecular weight of 124.14 and its IUPAC name is 3-methoxy-6-methylpyridazine .
Molecular Structure Analysis
The InChI code for 3-Methoxy-6-methylpyridazine is1S/C6H8N2O/c1-5-3-4-6(9-2)8-7-5/h3-4H,1-2H3 . This indicates that the molecule consists of 6 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis
3-Methoxy-6-methylpyridazine is a liquid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Pharmacological Applications
Diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine, are two-nitrogen containing compounds found in nature (DNA, RNA, flavors, and fragrances). They constitute a central building block for a wide range of pharmacological applications .
Anticancer Applications
Diazines are reported to exhibit anticancer properties. For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antibacterial and Antifungal Applications
Diazines have been reported to exhibit antimicrobial and antifungal properties .
Anti-inflammatory and Analgesic Applications
Diazines have been reported to exhibit anti-inflammatory and analgesic activities .
Antihypertensive Applications
Diazines have been reported to exhibit antihypertensive properties .
Antidiabetic Applications
Diazines have been reported to exhibit antidiabetic properties .
Antiviral Applications
Diazines have been reported to exhibit anti-HIV properties .
Cardiovascular Applications
Diazines have been reported to exhibit cardiovascular agent properties .
Safety and Hazards
The safety information for 3-Methoxy-6-methylpyridazine includes several hazard statements: H302, H315, H319, H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Mecanismo De Acción
Target of Action
The primary targets of 3-Methoxy-6-methylpyridazine are the Genome polyproteins HRV-14 and HRV-1A . These polyproteins play a crucial role in the replication of the human rhinovirus, which is a common cause of the common cold .
Mode of Action
It is known to interact with the genome polyproteins hrv-14 and hrv-1a . This interaction may inhibit the function of these polyproteins, thereby inhibiting the replication of the human rhinovirus .
Biochemical Pathways
Given its interaction with the genome polyproteins hrv-14 and hrv-1a, it is likely to affect the pathways involved in the replication of the human rhinovirus .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
The result of the action of 3-Methoxy-6-methylpyridazine is likely to be the inhibition of the replication of the human rhinovirus, due to its interaction with the Genome polyproteins HRV-14 and HRV-1A . This could potentially lead to a reduction in the symptoms of the common cold.
Action Environment
It is known that the compound is stable at room temperature and should be stored in a refrigerator
Propiedades
IUPAC Name |
3-methoxy-6-methylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-4-6(9-2)8-7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTYPAQYQLIQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307589 | |
| Record name | 3-methoxy-6-methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-6-methylpyridazine | |
CAS RN |
17644-83-6 | |
| Record name | 17644-83-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methoxy-6-methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-methoxy-6-methylpyridazine react with Grignard reagents?
A1: While the provided abstract [] does not specify the exact outcome of reacting 3-methoxy-6-methylpyridazine with tert-butylmagnesium chloride, it indicates that the research focused on the addition of the Grignard reagent to the pyridazine ring. This suggests that the tert-butyl group likely adds to one of the carbon atoms within the pyridazine ring. Further investigation into the full text of the research paper would be needed to determine the specific site of addition and the resulting product(s).
Q2: How does the photochemical reactivity of 3-methoxy-6-methylpyridazine differ from other substituted pyridazines?
A2: The research on photo-induced methylation of pyridazines [] shows that 3-methoxy-6-methylpyridazine, when irradiated in methanol with HCl, yields exclusively the 4-methylated product. This contrasts with other substituted pyridazines studied, which often result in mixtures of methylation at different positions on the pyridazine ring. This suggests that the combined presence of the methoxy and methyl substituents at the 3 and 6 positions, respectively, exerts a directing effect on the photo-induced methylation, favoring regioselective addition at the 4 position.
- Hisashi Ishii, Takeo Sato, and Toshio Kumagai. 1975. Photochemistry. VI. Photo-induced Methylation of Pyridazines. Chem. Pharm. Bull., 23(9), 2088-2092.
- T. Kumagai, S. Sato, and H. Ishii. 1974. Addition of Grignard Reagents to Pyridazines. V. Addition of tert-Butylmagnesium Chloride to 3-Methoxy-6-methylpyridazine and 3-Chloro-6-methylpyridazine. Nippon Kagaku Kaishi, 1974(12), 2253–2256.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)




